An In-depth Technical Guide to Ethyl 2-(5-fluoro-2-methyl-1H-indol-1-yl)acetate: Synthesis, Characterization, and Applications
An In-depth Technical Guide to Ethyl 2-(5-fluoro-2-methyl-1H-indol-1-yl)acetate: Synthesis, Characterization, and Applications
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Significance of a Fluorinated Indole Scaffold
The indole nucleus is a cornerstone in medicinal chemistry, forming the structural core of numerous natural products, pharmaceuticals, and bioactive molecules.[1] Its versatile structure allows for a wide range of chemical modifications, enabling the fine-tuning of pharmacological properties. The introduction of a fluorine atom into the indole ring, as seen in Ethyl 2-(5-fluoro-2-methyl-1H-indol-1-yl)acetate, can significantly enhance a molecule's metabolic stability, binding affinity to biological targets, and lipophilicity, making it a valuable building block in modern drug discovery. This guide provides a comprehensive overview of Ethyl 2-(5-fluoro-2-methyl-1H-indol-1-yl)acetate, covering its synthesis, analytical characterization, and applications as a key intermediate in the development of novel therapeutics.
Core Compound Identification and Physicochemical Properties
CAS Number: 851460-85-0[]
This unique numerical identifier, assigned by the Chemical Abstracts Service, ensures the unambiguous identification of this specific chemical substance.
Molecular Formula: C₁₃H₁₄FNO₂[]
Molecular Weight: 235.25 g/mol []
Chemical Structure:
Caption: Chemical structure of Ethyl 2-(5-fluoro-2-methyl-1H-indol-1-yl)acetate.
Table 1: Physicochemical Properties
| Property | Value | Reference |
| IUPAC Name | ethyl 2-(5-fluoro-2-methyl-1H-indol-1-yl)acetate | [] |
| Boiling Point | 353.4 ± 32.0 °C at 760 mmHg | [] |
| Density | 1.2 ± 0.1 g/cm³ | [] |
| Storage Temperature | 2-8 °C | [] |
Synthesis of Ethyl 2-(5-fluoro-2-methyl-1H-indol-1-yl)acetate
The most direct and widely applicable method for the synthesis of the title compound is the N-alkylation of 5-fluoro-2-methylindole with an ethyl haloacetate, such as ethyl bromoacetate or ethyl chloroacetate. This reaction proceeds via a nucleophilic substitution mechanism where the indole nitrogen, after deprotonation by a suitable base, acts as a nucleophile attacking the electrophilic carbon of the ethyl haloacetate.
Caption: Workflow for the synthesis of Ethyl 2-(5-fluoro-2-methyl-1H-indol-1-yl)acetate.
Detailed Experimental Protocol
This protocol is adapted from established methods for the N-alkylation of indoles.[3][4]
Materials and Reagents:
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5-fluoro-2-methylindole
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Sodium hydride (NaH, 60% dispersion in mineral oil)
-
Ethyl bromoacetate
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Anhydrous N,N-Dimethylformamide (DMF)
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Ethyl acetate (EtOAc)
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Saturated aqueous ammonium chloride (NH₄Cl) solution
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Brine (saturated aqueous NaCl solution)
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Anhydrous sodium sulfate (Na₂SO₄)
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Silica gel for column chromatography
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Round-bottom flask
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Magnetic stirrer
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Inert atmosphere setup (Nitrogen or Argon)
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Ice-water bath
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Separatory funnel
-
Rotary evaporator
Procedure:
-
Reaction Setup: To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add 5-fluoro-2-methylindole (1.0 equivalent) and anhydrous DMF. Stir the mixture until the 5-fluoro-2-methylindole is fully dissolved.
-
Deprotonation: Cool the solution to 0 °C using an ice-water bath. Carefully add sodium hydride (1.1-1.2 equivalents) portion-wise to the stirred solution. The mixture may effervesce as hydrogen gas is evolved.
-
Anion Formation: Allow the mixture to stir at 0 °C for 30-60 minutes, or until the hydrogen evolution ceases, to ensure the complete formation of the indolide anion.
-
Alkylation: Add ethyl bromoacetate (1.0-1.2 equivalents) dropwise to the reaction mixture at 0 °C.
-
Reaction Progression: Allow the reaction to warm to room temperature and stir for 2-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up:
-
Once the reaction is complete, carefully quench the reaction by the slow addition of saturated aqueous NH₄Cl solution at 0 °C.
-
Dilute the mixture with water and transfer it to a separatory funnel.
-
Extract the aqueous layer with ethyl acetate (3 times).
-
Combine the organic layers and wash with water and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure using a rotary evaporator.
-
-
Purification: Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure Ethyl 2-(5-fluoro-2-methyl-1H-indol-1-yl)acetate.
Applications in Drug Discovery and Medicinal Chemistry
Ethyl 2-(5-fluoro-2-methyl-1H-indol-1-yl)acetate serves as a versatile building block for the synthesis of more complex molecules with potential therapeutic applications. The indole scaffold is a "privileged structure" in medicinal chemistry, known for its ability to bind to a variety of biological targets.[1]
1. Intermediate for Biologically Active Molecules:
The ester functionality of this compound can be readily hydrolyzed to the corresponding carboxylic acid, which can then be coupled with various amines to generate a library of amide derivatives. Alternatively, the ester can be reduced to an alcohol, providing another point for chemical diversification. These modifications allow for the exploration of structure-activity relationships (SAR) in drug discovery programs.
Caption: Role as a synthetic building block for diverse bioactive molecules.
2. Potential as a Kinase Inhibitor Scaffold:
Indole derivatives are well-represented among kinase inhibitors, a class of drugs that has revolutionized cancer treatment.[5] The structural features of Ethyl 2-(5-fluoro-2-methyl-1H-indol-1-yl)acetate make it an attractive starting point for the design of novel kinase inhibitors. The N-acetic acid ethyl ester side chain can be modified to interact with the hinge region of the kinase active site, a common binding motif for this class of inhibitors.
Analytical Characterization
A comprehensive analytical characterization is crucial to confirm the identity and purity of the synthesized compound. The primary techniques employed are Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).
1. Nuclear Magnetic Resonance (NMR) Spectroscopy:
Table 2: Predicted ¹H NMR Chemical Shifts
| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity |
| Indole ring protons | 6.5 - 7.5 | m |
| -CH₂- (acetate) | ~4.8 | s |
| -CH₂- (ethyl) | ~4.2 | q |
| -CH₃ (indole) | ~2.4 | s |
| -CH₃ (ethyl) | ~1.2 | t |
Table 3: Predicted ¹³C NMR Chemical Shifts
| Carbon | Predicted Chemical Shift (δ, ppm) |
| C=O (ester) | ~168 |
| Aromatic carbons | 105 - 160 |
| -CH₂- (ethyl) | ~61 |
| -CH₂- (acetate) | ~48 |
| -CH₃ (ethyl) | ~14 |
| -CH₃ (indole) | ~13 |
2. Mass Spectrometry (MS):
Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the compound, further confirming its identity. For Ethyl 2-(5-fluoro-2-methyl-1H-indol-1-yl)acetate, the expected molecular ion peak [M+H]⁺ would be at m/z 236.1.
Safety and Handling
As a laboratory chemical, Ethyl 2-(5-fluoro-2-methyl-1H-indol-1-yl)acetate should be handled with appropriate safety precautions. While a specific Material Safety Data Sheet (MSDS) for this compound is not widely available, general guidelines for handling similar organic compounds should be followed.
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses, gloves, and a lab coat.
-
Ventilation: Work in a well-ventilated area, preferably in a fume hood.
-
Storage: Store in a cool, dry, and well-ventilated area, away from incompatible materials.[]
-
Disposal: Dispose of in accordance with local, state, and federal regulations.
Conclusion
Ethyl 2-(5-fluoro-2-methyl-1H-indol-1-yl)acetate is a valuable fluorinated building block with significant potential in medicinal chemistry and drug discovery. Its straightforward synthesis via N-alkylation of 5-fluoro-2-methylindole provides a reliable route to this important intermediate. The presence of the fluorine atom and the versatile ester functionality allow for extensive structural modifications, making it an ideal scaffold for the development of novel therapeutic agents, particularly in the area of kinase inhibition. This guide provides a foundational understanding of this compound, intended to support researchers and scientists in their efforts to design and synthesize the next generation of innovative medicines.
References
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Mohamed, S. K., et al. (2013). Ethyl 2-(5-methoxy-2-methyl-1H-indol-3-yl)acetate. CORE. Available at: [Link]
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MDPI. (2021). Development of a Fluorophore-Bound l-Tryptophan Derivative for Evaluating Indoleamine 2,3-Dioxygenase Activity by HPLC with Fluorescence Detection: An In Vivo Microdialysis Study Using Rat Kidney. Available at: [Link]
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National Center for Biotechnology Information. (2023). Recent Updates on Indole Derivatives as Kinase Inhibitors in the Treatment of Cancer. Available at: [Link]
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MDPI. (2022). Design, Synthesis, In Vitro and In Silico Biological Evaluation of New Pyridine-2,5-Dicarboxylates Esters Bearing Natural Source Fragments as Anti-Trypanosomatid Agents. Available at: [Link]
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